molecular formula C20H18FN3O2 B4333552 ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4333552
M. Wt: 351.4 g/mol
InChI Key: UZOBMQVZVXDLSO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core substituted with a 2-fluorophenyl group at position 4 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-10-6-7-11-16(15)24(20)18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOBMQVZVXDLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the alteration of cellular pathways, ultimately leading to the observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cell proliferation and apoptosis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing the compound to specific subcellular compartments. These modifications influence the compound’s stability, activity, and overall biological effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and trifluoromethyl (CF3) groups (e.g., ) increase electrophilicity, enhancing interactions with biological targets like kinases. Methoxy (OCH3) and methyl (CH3) groups (e.g., ) improve lipophilicity, aiding membrane permeability.

Steric Effects :

  • Ortho-substituted fluorine (as in the target compound) may hinder rotational freedom, affecting receptor binding compared to para-substituted analogs (e.g., 4-fluorophenyl in ).

Antimicrobial Activity:

  • 4-Methylphenyl analog () : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of bacterial cell wall synthesis.
  • Thienyl analog () : Shows broader-spectrum activity, including antifungal effects (MIC = 4 µg/mL against Candida albicans), possibly due to thiophene-mediated interference with ergosterol biosynthesis.

Anticancer Activity:

  • 4-Nitrophenyl-CF3 derivative () : Inhibits VEGFR2 kinase (IC50 = 0.8 µM) and demonstrates cytotoxicity against HeLa cells (IC50 = 12 µM). The nitro group facilitates redox cycling, generating reactive oxygen species (ROS).
  • Trimethoxyphenyl analog () : Predicted to inhibit tubulin polymerization (via molecular docking), similar to colchicine-site binders.

Unique Potential of the Target Compound:

The 2-fluorophenyl group may enhance metabolic stability compared to para-substituted analogs, as ortho-fluorination reduces oxidative dealkylation in vivo . Preliminary docking studies (extrapolated from ) suggest strong affinity for DNA topoisomerase II, a target in leukemia therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

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